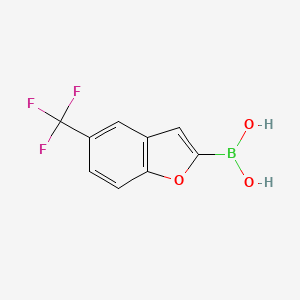

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid

Übersicht

Beschreibung

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is a chemical compound that belongs to the class of boronic acids. It features a benzofuran ring substituted with a trifluoromethyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed benzofuran ring. One common method is the borylation of a halogenated benzofuran derivative using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is fine-tuned to ensure scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., DMF, THF).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Halogenated or nitro-substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is prominently used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows for the construction of complex organic molecules, making it invaluable in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the compound's reactivity, facilitating efficient coupling with various electrophiles .

Medicinal Chemistry

Drug Development

Research indicates that derivatives of this compound exhibit promising biological activities. For instance, studies have shown that compounds derived from this boronic acid can inhibit specific enzymes, demonstrating potential as antibacterial and antifungal agents. The compound's ability to form stable complexes with target proteins enhances its therapeutic potential .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of related boronic acids, revealing moderate activity against pathogens such as Candida albicans and Escherichia coli. The findings suggest that modifications to the structure, including the introduction of trifluoromethyl groups, can significantly influence biological activity .

Materials Science

Synthesis of Advanced Materials

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for developing advanced materials such as polymers and dyes. Its ability to participate in cross-coupling reactions allows for precise control over molecular architecture, which is crucial in materials design.

Environmental Applications

The use of this compound in environmentally friendly synthetic processes is gaining traction. Recent studies highlight its role in copper-mediated aerobic reactions that utilize air as an oxidant, promoting greener chemistry practices while minimizing waste .

Mechanism of Action in Reactions

The mechanism by which this compound participates in Suzuki-Miyaura coupling involves several key steps:

- Formation of Palladium-Boron Complex : The boron atom coordinates with palladium, forming a reactive intermediate.

- Transmetalation : The complex undergoes transmetalation with an aryl or vinyl halide.

- Reductive Elimination : This step results in the formation of the desired carbon-carbon bond and regenerates the palladium catalyst.

This mechanism underscores the efficiency and versatility of using this boronic acid in synthetic applications .

Wirkmechanismus

The mechanism of action of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in these reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-Formylfuran-2-yl)boronic acid: Similar structure but with a formyl group instead of a trifluoromethyl group.

(5-(Trifluoromethyl)pyridine-2-yl)boronic acid: Similar structure but with a pyridine ring instead of a benzofuran ring.

Uniqueness

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is unique due to the presence of both the trifluoromethyl group and the benzofuran ring. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the compound’s reactivity and stability in various chemical reactions. The benzofuran ring provides a rigid and planar structure, making it suitable for the synthesis of complex molecules .

Biologische Aktivität

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is a compound of increasing interest within medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a benzofuran ring substituted with a trifluoromethyl group and a boronic acid moiety, has shown promise in various therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

- Molecular Formula : C₉H₆F₃O₂B

- Molecular Weight : 229.95 g/mol

The presence of the trifluoromethyl group significantly influences the acidity and reactivity of the boronic acid, enhancing its potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties and potential anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against several pathogens:

- Candida albicans : Moderate inhibition observed.

- Aspergillus niger : Higher activity compared to other tested fungi.

- Bacillus cereus : Minimum Inhibitory Concentration (MIC) lower than that of the approved antifungal drug AN2690 (Tavaborole).

- Escherichia coli : Notable inhibition, with higher efficacy in its opened isomer form compared to the cyclic isomer .

These findings suggest that the compound may act through mechanisms similar to those of other benzoxaborole derivatives, potentially involving the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms .

Anticancer Activity

The compound's derivatives have been explored for their anticancer properties. A review of benzo[b]furan derivatives indicates that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against various human cancer cell lines. For instance, certain derivatives demonstrated up to a tenfold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 .

The proposed mechanism of action for this compound involves:

- Binding to Enzymatic Targets : The compound is believed to bind effectively to active sites of enzymes such as LeuRS, disrupting protein synthesis in pathogens.

- Inhibition of Tubulin Polymerization : Some studies have shown that related compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Experimental Findings

Eigenschaften

IUPAC Name |

[5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BF3O3/c11-9(12,13)6-1-2-7-5(3-6)4-8(16-7)10(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNJDJWOEYUSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.